molecular formula C17H20N2O4 B13162347 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid

Cat. No.: B13162347
M. Wt: 316.35 g/mol
InChI Key: KEOXUZZARZRNKN-AWEZNQCLSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react the amino acid precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using reagents like trifluoroacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Trifluoroacetic acid is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further modified.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial in multi-step synthesis processes where selective reactions are required.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenyl)propanoic acid: Similar structure but with a phenyl group instead of an isoquinolinyl group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid: Contains a pyridinyl group instead of an isoquinolinyl group.

Uniqueness

The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid lies in its isoquinolinyl group, which can impart different chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the isoquinolinyl group is desired.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-3-isoquinolin-5-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-5-4-6-12-10-18-8-7-13(11)12/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

KEOXUZZARZRNKN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=C1C=CN=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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